Baciguent

Antimicrobial Susceptibility Testing MIC Determination Topical Antibiotic Formulation

Select USP-grade Baciguent for research demanding certified batch-to-batch consistency. Unlike undefined bacitracin sources, our specification mandates ≥40% bacitracin A and ≥70% total active congeners (A, B1, B2, B3), with strictly controlled nephrotoxic degradation product F. This ensures reproducible Gram-positive inhibition (S. aureus MIC = 2 µM) and long-term stability, critical for topical formulation studies and clinical trials. Verify your supplier's congener distribution to avoid potency loss.

Molecular Formula C66H103N17O16S
Molecular Weight 1422.7 g/mol
CAS No. 1405-87-4
Cat. No. B1667700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaciguent
CAS1405-87-4
SynonymsBacitracin; 
Molecular FormulaC66H103N17O16S
Molecular Weight1422.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
InChIInChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)
InChIKeyCLKOFPXJLQSYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / 50 ku / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble
White to grayish-white powder. Slightly disagreeable odor. Somewhat less bitter than bacitracin. UV max (dilute acetic acid): 318 nm, min: 280 nm. Solubility in water about 50 mg/mL. pH of saturated aqueous solution 3.5 to 5.0. Soluble in pyridine, ethanol, less soluble or insoluble in acetone, ether, chloroform, pentane, benzene. Soluble in dilute aqueous alkali at pH 6 and higher, increasingly insoluble at pH 6 to 3. /Bacitracin methylenedisalicylate/
Freely soluble in water
Soluble in methanol, alcohol, glacial acetic acid;  practically insoluble in acetone, chloroform, ether
2.45e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Baciguent (CAS 1405-87-4) Procurement-Grade Identity: Bacitracin Polypeptide Antibiotic Specifications


Baciguent, formally bacitracin (CAS 1405-87-4), is a complex of branched cyclic dodecapeptide antibiotics produced via nonribosomal synthesis by Bacillus licheniformis and Bacillus subtilis [1]. It functions as a metalloantibiotic, inhibiting bacterial cell wall biosynthesis by binding to and sequestering the lipid carrier undecaprenyl pyrophosphate (C55-isoprenyl pyrophosphate), thereby preventing its dephosphorylation and the transport of peptidoglycan precursors across the cytoplasmic membrane [2]. USP-grade bacitracin is not a single molecular entity but a mixture of up to 50 closely related congeners; the primary bioactive component is bacitracin A, with bacitracins B1 and B2 exhibiting approximately 90% of the antimicrobial activity of bacitracin A when assayed together [3].

Baciguent (CAS 1405-87-4) Procurement Risk Alert: Congeneric Heterogeneity Prevents Direct Substitution with Generic Bacitracin


Procurement of 'bacitracin' without rigorous attention to congeneric composition, salt form, and degradation product specifications introduces significant performance variability. Bacitracin is not a single compound but a complex mixture of numerous polypeptide congeners whose relative proportions dictate antimicrobial potency, as bacitracins B1 and B2 together exhibit only 90% of the activity of bacitracin A [1]. Furthermore, the oxidative degradation product bacitracin F is both microbiologically inactive and nephrotoxic, and its accumulation during storage compromises both efficacy and safety [2]. Critically, the zinc salt (bacitracin zinc) extends shelf-life from approximately 2 years to 5 years compared to the uncomplexed native form [3]. Therefore, substitution of USP-grade Baciguent with undefined bacitracin sources—particularly those lacking certified congener distribution profiles (minimum 40% bacitracin A; total A, B1, B2, B3 ≥70%) and controlled degradation product (F) content—may result in batch-to-batch efficacy variation and accelerated potency loss under standard storage conditions.

Baciguent (CAS 1405-87-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Bacitracin vs. Polymyxin B: Divergent Gram-Positive vs. Gram-Negative MIC Spectra

In direct comparative MIC testing, bacitracin A exhibits selective activity against Gram-positive organisms (S. aureus MIC = 2 µM), while showing no meaningful activity against Gram-negative pathogens (E. coli, P. aeruginosa, S. typhimurium MIC >128 µM). Conversely, polymyxin B demonstrates the inverse spectrum, with potent Gram-negative activity (E. coli MIC = 1 µM, P. aeruginosa MIC = 1 µM) and negligible Gram-positive activity (S. aureus MIC >128 µM) [1]. This orthogonal spectrum differentiation underpins the rationale for combination formulations (e.g., bacitracin + polymyxin B) to achieve broad-spectrum topical coverage.

Antimicrobial Susceptibility Testing MIC Determination Topical Antibiotic Formulation

Bacitracin Zinc vs. Uncomplexed Bacitracin: Shelf-Life Extension and Antiprotozoal Potentiation

Zinc complexation of bacitracin produces two distinct, quantifiable advantages. First, formulation studies demonstrate that zinc bacitracin exhibits superior stability compared to native bacitracin across multiple dosage forms, including troches, ointments, and tablets [1]. This enhanced stability translates to a shelf-life extension from approximately 2 years (uncomplexed bacitracin) to 5 years (bacitracin zinc) under standard storage conditions [2]. Second, in vitro antiprotozoal activity against Giardia intestinalis, Trichomonas vaginalis, and Tritrichomonas foetus is enhanced 5- to 10-fold in the presence of equimolar zinc concentrations, an effect attributable to zinc dose dependence rather than zinc toxicity alone [3].

Formulation Stability Shelf-Life Antiprotozoal Activity

Bacitracin A vs. Degradation Product F: Complete Loss of Bioactivity

Comparative bioactivity assessment of bacitracin congeners and their oxidative degradation products reveals that bacitracin F—the primary oxidative deaminated derivative of bacitracin A—exhibits negligible to zero antimicrobial activity relative to the parent compound [1]. This inactivation results from the conversion of the amino-thiazoline moiety to a keto-thiazole, which abolishes metal-binding capacity essential for target engagement. In stability-indicating HPLC assays, bacitracin F formation serves as the critical marker of potency loss during storage [2].

Stability-Indicating Assay Degradation Product Quality Control

Bacitracin vs. Gramicidin S: Comparative Toxicity Profiles

Gramicidin S, while offering broader antimicrobial activity than bacitracin, exhibits hemolytic activity at concentrations required for bacterial cell death, rendering it unsuitable for systemic or certain topical applications without formulation mitigation [1]. Bacitracin, in contrast, demonstrates a more favorable topical toxicity profile, though it remains a known contact sensitizer with a 9.2% positive reaction rate in patch testing [2].

Toxicity Hemolytic Activity Topical Formulation

Bacitracin + Neomycin vs. Chloramphenicol: Accelerated Clinical Cure Rates

In a randomized controlled trial of 309 adult outpatients with mild to moderate surgical skin and soft tissue infections, the combination of topical bacitracin + neomycin demonstrated significantly faster clinical cure compared to topical 0.75% chloramphenicol ointment, despite equivalent final cure rates [1]. The accelerated early response may reduce treatment duration and improve patient outcomes.

Clinical Trial Surgical Site Infection Comparative Efficacy

Bacitracin Zinc vs. Petrolatum: Wound Infection Rate Reduction

In a prospective, randomized, double-blind, placebo-controlled trial evaluating topical agents for uncomplicated soft-tissue wounds, bacitracin zinc ointment significantly reduced the incidence of clinical wound infection compared to petrolatum (inert vehicle control) [1]. This quantifies the incremental benefit of active bacitracin beyond barrier protection alone.

Wound Infection Prophylaxis Topical Antibiotic

Baciguent (CAS 1405-87-4) Evidence-Based Application Scenarios for Procurement Decision-Making


Selective Gram-Positive Antimicrobial Research and Diagnostic Differentiation

Baciguent is the compound of choice for research applications requiring selective inhibition of Gram-positive bacterial cell wall synthesis without affecting Gram-negative organisms. Quantitative MIC data confirm that bacitracin A exhibits potent activity against S. aureus (MIC = 2 µM) while being inactive (MIC >128 µM) against E. coli, P. aeruginosa, and S. typhimurium [1]. This orthogonal spectrum relative to polymyxin B enables precise experimental control in mixed-culture studies. Additionally, bacitracin's differential susceptibility between Group A β-hemolytic streptococci (S. pyogenes, susceptible) and Group B streptococci (resistant) supports its use as a diagnostic adjunct in clinical microbiology [2].

Formulation Development Requiring Extended Stability

When long-term stability is a procurement-critical parameter—such as in stockpiled topical formulations, long-duration clinical trials, or animal feed additives—bacitracin zinc is the unequivocal selection over uncomplexed bacitracin. Quantitative evidence demonstrates a 2.5-fold shelf-life extension (2 years → 5 years) [1] and superior stability in troches, ointments, and tablets [2]. Furthermore, the reduced water solubility of the zinc complex minimizes hydrolytic degradation and facilitates controlled-release formulation strategies. For antiprotozoal research applications, the 5- to 10-fold activity enhancement of bacitracin zinc against Giardia and Trichomonas species provides an additional justification for its procurement over native bacitracin [3].

Topical Antimicrobial Combination Formulation Design

The quantitative orthogonality of bacitracin and polymyxin B MIC spectra—where bacitracin exhibits MIC ≤2 µM against Gram-positive S. aureus and >128 µM against Gram-negative pathogens, while polymyxin B exhibits the inverse profile (S. aureus MIC >128 µM; E. coli MIC = 1 µM) [1]—provides the evidence-based rationale for co-formulation. This combination achieves broad-spectrum topical coverage that neither agent provides alone. Procurement of USP-grade Baciguent with certified congener composition (minimum 40% bacitracin A; total A, B1, B2, B3 ≥70%) ensures batch-to-batch consistency in such combination products, where variable potency of the bacitracin component could compromise overall antimicrobial efficacy [2].

Clinical Wound Prophylaxis and Surgical Site Infection Prevention

For procurement decisions involving topical antibiotic agents for wound care protocols, bacitracin zinc is supported by Level I evidence demonstrating a 12.1% absolute reduction in wound infection rate compared to petrolatum control (5.5% vs. 17.6%, p = 0.0034) [1]. Additionally, in surgical skin and soft tissue infections, bacitracin + neomycin combination therapy achieves significantly faster clinical cure compared to chloramphenicol (82.7% vs. 68.6% cure by day 8, p = 0.004), despite equivalent final cure rates (97.4% for both) [2]. These quantitative outcome differences provide defensible justification for formulary inclusion over alternative topical antimicrobials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baciguent

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.